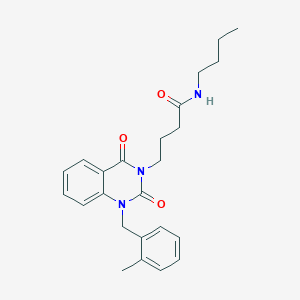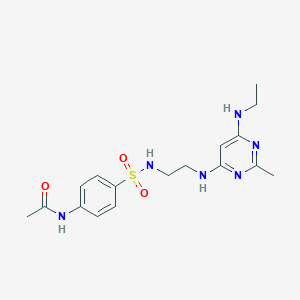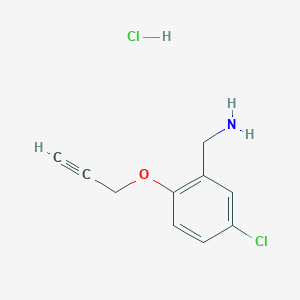![molecular formula C20H15N3O2 B2625171 (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone CAS No. 1448074-64-3](/img/structure/B2625171.png)
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone involves the inhibition of certain enzymes and pathways in cells. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and downregulate the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that it has low toxicity and can be administered orally.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone in lab experiments include its potential as a lead compound for drug discovery, its ability to inhibit specific enzymes and pathways in cells, and its low toxicity. However, the limitations include the need for further studies to determine its efficacy and safety in humans and the potential for off-target effects.
Orientations Futures
There are several future directions for the study of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone. These include further studies on its potential as a lead compound for drug discovery, its use as a fluorescent probe for molecular imaging, and its potential applications in other fields such as neuroscience and immunology. Additionally, studies on the structure-activity relationship of this compound could lead to the development of more potent and selective inhibitors of CDKs.
Méthodes De Synthèse
The synthesis of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone involves the reaction of 6-amino-5-cyano-3-methyluracil with 7-bromo-5-chloro-3H-1,4-benzoxazin-2-one in the presence of a base. The resulting intermediate is then reacted with 9H-xanthene-9-carbaldehyde to yield the final product.
Applications De Recherche Scientifique
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone has been studied for its potential applications in various fields such as cancer research, molecular imaging, and drug discovery. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In molecular imaging, it has been used as a fluorescent probe to detect specific biomolecules in cells. In drug discovery, it has been studied as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(23-10-13-9-21-12-22-16(13)11-23)19-14-5-1-3-7-17(14)25-18-8-4-2-6-15(18)19/h1-9,12,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXIMDQVUHMRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2625091.png)

![3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2625094.png)

![ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B2625096.png)
![Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2625099.png)

![2-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2625103.png)

![N-[4-(4-chlorophenoxy)phenyl]-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2625106.png)
![6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2625107.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2625108.png)
![2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2625109.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one](/img/structure/B2625110.png)